6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17639828
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClN2O3 |
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Molecular Weight | 202.59 g/mol |
IUPAC Name | 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |
Standard InChI Key | OLLLLSOPXPXHGR-UHFFFAOYSA-N |
Canonical SMILES | COCC1=NC(=CC(=N1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₇H₇ClN₂O₃, with a molecular weight of 202.59 g/mol . Its IUPAC name, 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, reflects the substitution pattern on the pyrimidine ring:
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Chlorine at position 6 enhances electrophilic reactivity.
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Methoxymethyl at position 2 introduces steric bulk and polarity.
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Carboxylic acid at position 4 enables hydrogen bonding and salt formation.
The pyrimidine core adopts a planar geometry, with the carboxylic acid group contributing to zwitterionic resonance stabilization .
Synthesis and Manufacturing
Pfitzinger Reaction Adaptation
A modified Pfitzinger reaction has been employed for analogous quinoline-4-carboxylic acids, suggesting applicability to pyrimidine systems :
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Base-mediated cyclization: 5-Chloroindole-2,3-dione reacts with potassium hydroxide under reflux to form an intermediate isatin.
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Condensation: The isatin reacts with 1-(4-methoxyphenyl)ethanone, followed by acidification to yield the carboxylic acid .
For 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, a similar strategy could involve:
Yields in such reactions typically range from 60–70% .
Chlorination and Functionalization
Patent CN1467206A describes chlorination strategies for pyrimidines using hydrogen chloride under pressure :
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Salt formation: Malononitrile reacts with methanol and HCl to generate dimethyl propyleneimine dihydrochloride.
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Cyanamide coupling: Introduction of a cyano group facilitates ring closure.
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Condensation: Final steps introduce substituents like methoxymethyl .
This method emphasizes temperature control (–25°C to 120°C) and pressure modulation (0–20 atm) to optimize regioselectivity .
Purification and Yield Optimization
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Crystallization: Ethanol/water mixtures (3:1 v/v) are effective for recrystallization, achieving >95% purity .
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Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) resolves positional isomers .
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Yield challenges: Steric hindrance from the methoxymethyl group often limits yields to 50–65%, necessitating excess reagents or catalytic methods .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
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Molecular Weight | 202.59 g/mol | |
Density | ~1.3 g/cm³ (estimated) | |
Melting Point | 180–185°C (decomposes) | |
pKa (carboxylic acid) | 2.8–3.2 | |
LogP | 1.2 (calculated) |
The low pKa enables salt formation with amines (e.g., triethylamine), enhancing solubility in polar aprotic solvents like DMF or DMSO .
Solubility Profile
Solvent | Solubility (mg/mL) | Conditions |
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Water | 8.2 | pH 7.0, 25°C |
Ethanol | 45.6 | 25°C |
Dichloromethane | 12.3 | 25°C |
DMSO | 89.4 | 25°C |
Hydrotropes like sodium benzoate (10% w/v) increase aqueous solubility to 32 mg/mL, critical for biological assays .
Applications in Drug Discovery
Sphingosine-1-Phosphate (S1P) Receptor Modulators
EP2183224B1 discloses pyrimidine-4-carboxamides as S1P receptor agonists for treating multiple sclerosis :
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The carboxylic acid moiety in 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a precursor for amide bond formation with aryl amines.
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In vivo studies: Derived compounds show ED₅₀ values of 0.1–1 mg/kg in lymphocyte sequestration assays .
Enzyme Inhibition
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